molecular formula C7H4BrFN2 B11891598 3-Bromo-6-fluoroimidazo[1,5-a]pyridine

3-Bromo-6-fluoroimidazo[1,5-a]pyridine

Katalognummer: B11891598
Molekulargewicht: 215.02 g/mol
InChI-Schlüssel: HPRSKAWJVNYSOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-fluoroimidazo[1,5-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms at the 3rd and 6th positions, respectively, on the imidazo[1,5-a]pyridine ring. It is a valuable intermediate in organic synthesis and has applications in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted pyridine and imidazole derivatives.

    Bromination: The bromination of the imidazo[1,5-a]pyridine ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines are used under basic conditions.

    Electrophilic Substitution: Reagents like alkyl halides or acyl chlorides are used under acidic or neutral conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include substituted imidazo[1,5-a]pyridine derivatives, biaryl compounds, and various functionalized heterocycles.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine is used as a building block in the synthesis of complex organic molecules. It is employed in the development of new ligands, catalysts, and materials.

Biology: In biological research, this compound is used to study the structure-activity relationship (SAR) of various bioactive molecules. It serves as a precursor for the synthesis of potential drug candidates.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is investigated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the target molecule. For example, in medicinal chemistry, it may inhibit the activity of a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • 3-Bromo-6-chloroimidazo[1,5-a]pyridine
  • 3-Bromo-6-methylimidazo[1,5-a]pyridine
  • 3-Bromo-6-phenylimidazo[1,5-a]pyridine

Comparison: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. Compared to its analogs, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry.

Eigenschaften

Molekularformel

C7H4BrFN2

Molekulargewicht

215.02 g/mol

IUPAC-Name

3-bromo-6-fluoroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-7-10-3-6-2-1-5(9)4-11(6)7/h1-4H

InChI-Schlüssel

HPRSKAWJVNYSOG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN2C1=CN=C2Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.